molecular formula C12H13ClN2 B11780428 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile

3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile

Cat. No.: B11780428
M. Wt: 220.70 g/mol
InChI Key: CBHJGEVVZVXYOS-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile is a heterocyclic compound that features a unique structure combining a cyclooctane ring with a pyridine ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the nitrile group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide or primary amines are often employed under basic conditions.

Major Products Formed

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Products typically include amines or alkanes.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds like amines, azides, or thiols.

Scientific Research Applications

3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or act as an electrophile, while the chlorine atom can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-4-carbonitrile
  • 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyridine-4-carbonitrile
  • 3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[e]pyridine-4-carbonitrile

Uniqueness

3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile is unique due to its specific ring fusion and the presence of both a chlorine atom and a nitrile group. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

3-chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile

InChI

InChI=1S/C12H13ClN2/c13-12-11(7-14)10-6-4-2-1-3-5-9(10)8-15-12/h8H,1-6H2

InChI Key

CBHJGEVVZVXYOS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(C(=NC=C2CC1)Cl)C#N

Origin of Product

United States

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